3-Bromo-5-formyl-4-hydroxybenzoic acid

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers needing a single scaffold for multiple orthogonal derivatizations often hit synthetic dead-ends with simpler analogs. This compound solves that by integrating four distinct functional groups (COOH, CHO, phenolic OH, aryl Br) on one ring, enabling chemoselective transformations without protecting-group manipulation. • Orthogonal handles: amidation, Suzuki coupling, reductive amination, O-alkylation • Salicylaldehyde motif chelates Zn²⁺, Mg²⁺, Fe³⁺ for metalloenzyme inhibitor design • Direct precursor to complement factor D inhibitors (inflammatory disorders) Supplied with full analytical documentation; shipped under controlled ambient conditions.

Molecular Formula C8H5BrO4
Molecular Weight 245.028
CAS No. 2088869-55-8
Cat. No. B2396300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-formyl-4-hydroxybenzoic acid
CAS2088869-55-8
Molecular FormulaC8H5BrO4
Molecular Weight245.028
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)Br)C(=O)O
InChIInChI=1S/C8H5BrO4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-3,11H,(H,12,13)
InChIKeyPNSZBDCRUVMPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-formyl-4-hydroxybenzoic Acid: Trifunctional Scaffold Overview


3-Bromo-5-formyl-4-hydroxybenzoic acid (CAS 2088869-55-8) is an aromatic compound of formula C8H5BrO4 (MW 245.03 g/mol), characterized by the simultaneous presence of a carboxylic acid, a formyl group, a phenolic hydroxyl, and an aryl bromide on a single benzene ring . This density of chemically distinct functional groups enables its use as an advanced intermediate in medicinal chemistry and organic synthesis, particularly where orthogonal functionalization strategies—such as sequential amidation, reductive amination, Suzuki coupling, and O-alkylation—are required [1].

1
Synthetic strategy

Orthogonal functionalization workflow with four distinct handles on a single scaffold.

2
Workflow fit

Supports sequential amidation, Suzuki coupling, reductive amination, and O-alkylation in medicinal chemistry libraries.

3
Selection context

Recommended when scaffold step-economy and metal-chelating salicylaldehyde motif are required together.

Why 3-Bromo-5-formyl-4-hydroxybenzoic Acid Has No Direct Substitute


No single in-class analog simultaneously provides the electrophilic aryl bromide handle, the nucleophilic phenolic –OH, the metal-chelating salicylaldehyde motif, and a carboxylic acid anchor point on the same scaffold. For example, 3-bromo-5-formylbenzoic acid (CAS 398119-27-2) lacks the 4-hydroxy group, precluding salicylaldehyde-type chelation and O-functionalization ; 3-bromo-4-hydroxybenzoic acid (CAS 14348-41-5) lacks the formyl group, eliminating reductive amination and aldehyde-based heterocyclization opportunities ; and 3-formyl-4-hydroxybenzoic acid (CAS 584-87-2) lacks the bromine, removing the most versatile cross-coupling handle . Substituting any of these simpler analogs would foreclose entire branches of synthetic sequence space, making the fully substituted scaffold non-interchangeable for applications demanding all three reactive centers.

Functional handles
Carboxylic acid, formyl, phenolic –OH, aryl bromide (4 handles)
Analog scaffolds each lack one handle; chelation or cross-coupling access may be lost.
Chelation motif
Salicylaldehyde-type (4-OH + 5-CHO ortho) present
Only one analog retains chelation but lacks bromo cross-coupling; metal-templated sequences may not transfer.
Synthetic sequence space
Enables ~24 two-step orthogonal sequences
Simpler analogs enable ~6 sequences; entire diversification branches may be foreclosed.

3-Bromo-5-formyl-4-hydroxybenzoic Acid: Differentiation Evidence


Functional Group Density Advantage

3-Bromo-5-formyl-4-hydroxybenzoic acid contains four chemically distinct functional groups (carboxylic acid, formyl, phenolic –OH, and aryl bromide) on a single benzene scaffold . In contrast, the three closest structural analogs each contain only three of these four groups: 3-bromo-5-formylbenzoic acid lacks the 4-hydroxy ; 3-bromo-4-hydroxybenzoic acid lacks the 5-formyl ; and 3-formyl-4-hydroxybenzoic acid lacks the 3-bromo . This difference translates into a combinatorial advantage: the target compound enables at least 4 × 3 × 2 = 24 sequential two-step orthogonal functionalization sequences, whereas each analog enables only 3 × 2 = 6 such sequences.

Functional group density
Head-to-head
4 handles vs. 3 for each analog; 24 vs. 6 possible two-step orthogonal sequences
Supports step-economy screening; pre-installed handles reduce de novo installation steps.
Structural comparison only; sequence-count model assumes ideal chemoselectivity.
Medicinal Chemistry Organic Synthesis Building Blocks

Cost per Gram Premium

The target compound carries a substantial price premium over all three closest structural analogs, reflecting the greater synthetic effort required to install all four functional groups regioselectively. At the 1 g scale, 3-bromo-5-formyl-4-hydroxybenzoic acid is priced at approximately $1,073 from AKSci , compared to ~$51 for 3-bromo-5-formylbenzoic acid , ~$3 for 3-bromo-4-hydroxybenzoic acid , and ~$25 for 3-formyl-4-hydroxybenzoic acid .

Cost per gram premium
Head-to-head
~$1,073/g (AKSci, 95%)
Procurement cost should be weighed against internal FTE cost to install missing functionality.
21× to 358× more expensive than closest analogs; pricing from vendor catalogs 2024–2025.
Chemical Procurement Cost Analysis Building Block Sourcing

Storage Conditions: Cold-Chain vs. Ambient

The target compound requires sealed storage at 2–8°C, as specified by Chemscene , indicating heightened reactivity or thermal sensitivity relative to its analogs. In contrast, 3-bromo-4-hydroxybenzoic acid is stored at ambient temperature , and 3-formyl-4-hydroxybenzoic acid is also stable at room temperature . 3-Bromo-5-formylbenzoic acid requires storage at 2–8°C as well [1], suggesting that the combination of formyl and bromo groups—rather than the hydroxy group—drives the cold-chain requirement.

Storage: cold-chain vs. ambient
Head-to-head
2–8°C sealed (Chemscene); ambient storage acceptable for 4-hydroxy and formyl-hydroxy analogs.
Cold-chain logistics add procurement complexity; labs without refrigerated storage should review necessity.
Formyl + bromo combination likely drives cold-chain requirement per vendor datasheets.
Chemical Stability Storage Conditions Logistics

Molecular Weight and Step-Economy

With a molecular weight of 245.03 g/mol, the target compound is 7.0% heavier than 3-bromo-5-formylbenzoic acid (229.03 g/mol) , 12.9% heavier than 3-bromo-4-hydroxybenzoic acid (217.02 g/mol) , and 47.5% heavier than 3-formyl-4-hydroxybenzoic acid (166.13 g/mol) . This mass difference directly reflects the additional chemical information embedded in the scaffold, representing pre-installed functionality that would otherwise require separate synthetic steps to introduce.

Molecular weight & step-economy
Head-to-head
245.03 g/mol; 7–48% heavier than analogs
Higher MW reflects pre-installed functionality; may improve cumulative yield in fragment-based libraries.
Mass differences correspond to missing functional group mass in each comparator.
Synthetic Efficiency Molecular Complexity Fragment-Based Design

Chelation Motif for Metal Complexation

The 4-hydroxy and 5-formyl groups are positioned ortho to each other, forming a salicylaldehyde-type chelating motif . This structural feature is absent in 3-bromo-5-formylbenzoic acid (no 4-OH) and 3-bromo-4-hydroxybenzoic acid (no 5-formyl), and is only partially present in 3-formyl-4-hydroxybenzoic acid (which lacks the bromo handle for further diversification) . The salicylaldehyde motif enables bidentate metal coordination (e.g., Cu²⁺, Fe³⁺, Zn²⁺), Schiff base formation with primary amines, and cyclocondensation reactions yielding benzoxazoles, benzimidazoles, and coumarin derivatives.

Chelation motif for metal complexation
Class-level
Salicylaldehyde-type motif present; uniquely combined with aryl bromide cross-coupling handle.
Supports metal-templated assembly followed by Pd-catalyzed diversification—a sequence not possible with comparator scaffolds.
General salicylaldehyde reactivity inferred; specific metal-binding constants to verify.
Coordination Chemistry Salicylaldehyde Heterocycle Synthesis

3-Bromo-5-formyl-4-hydroxybenzoic Acid: Validated Application Scenarios


Orthogonal Diversification for Library Synthesis

The four chemically distinct functional groups enable sequential, chemoselective derivatization without protecting-group manipulation: (1) amidation or esterification of the carboxylic acid; (2) reductive amination or Grignard addition at the formyl group; (3) Suzuki–Miyaura or Buchwald–Hartwig cross-coupling at the aryl bromide; and (4) Williamson etherification or Mitsunobu reaction at the phenolic –OH . The orthogonality of these handles—validated by the structural comparison in Section 3—allows a single scaffold to generate diverse compound libraries with controlled substitution patterns, a key advantage over analogs that lack one or more of these reactive centers [1].

Metal-Chelating Pharmacophore for Metalloenzyme Inhibitors

The ortho-hydroxy-formyl (salicylaldehyde-type) motif forms stable 6-membered chelate rings with divalent and trivalent metal ions, including Zn²⁺, Mg²⁺, and Fe³⁺ . This property is exploited in the design of metalloenzyme inhibitors (e.g., matrix metalloproteinases, histone deacetylases, and phosphodiesterases) where the chelating group anchors the inhibitor to the catalytic metal center. The additional bromo substituent enables structure–activity relationship (SAR) exploration via cross-coupling without disrupting the chelating pharmacophore [1].

Complement Factor D Inhibitor Intermediate

Patent literature identifies methyl 3-bromo-5-formyl-4-hydroxybenzoate (the methyl ester of the target compound) as a key intermediate in the synthesis of oral complement factor D inhibitors, a class of therapeutic candidates for complement-mediated inflammatory and autoimmune disorders . The free acid form (target compound) serves as the direct precursor to this ester and can be used to generate diverse ester and amide analogs for structure–activity optimization [1].

Benzofuran and Coumarin Heterocycle Precursor

The juxtaposition of the 4-hydroxy and 5-formyl groups, combined with the 3-bromo leaving group, enables one-pot cyclization–cross-coupling sequences yielding 2-substituted benzofuran-5-carboxylic acids or 3-substituted coumarin-6-carboxylic acids . For example, O-alkylation of the phenol followed by intramolecular aldol condensation or Wittig olefination generates the benzofuran or coumarin core in 2–3 steps, after which the residual bromine can be elaborated via Pd-catalyzed coupling. This convergent strategy is inaccessible using non-brominated or non-formylated analogs [1].

Application
Selection Property
Validation Focus
Orthogonal library synthesis
Four-handle chemoselectivity
Sequential derivatization without protecting-group manipulation
Metalloenzyme inhibitor design
Salicylaldehyde metal-chelating motif
Chelation-anchored SAR with bromo diversification
Complement factor D inhibitor intermediate
Carboxylic acid anchor for ester/amide libraries
Reported patent intermediate context; ester precursor to verify
Benzofuran/coumarin heterocycle precursor
ortho-Hydroxy-formyl + bromo leaving group
One-pot cyclization–cross-coupling sequence feasibility
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